1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone
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Overview
Description
5-fluoro MDMB-PICA metabolite 2 is an analytical reference standard that is structurally similar to known synthetic cannabinoids. This compound is primarily used in research and forensic applications . It is a metabolite of 5-fluoro MDMB-PICA, a synthetic cannabinoid receptor agonist that has been associated with various adverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro MDMB-PICA metabolite 2 involves several steps, starting from the parent compound 5-fluoro MDMB-PICA. The synthetic route typically includes ester hydrolysis and oxidative defluorination . The reaction conditions often involve the use of liver microsomes and NADPH regeneration systems .
Industrial Production Methods
the synthesis generally follows similar protocols to those used in laboratory settings, with a focus on maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-fluoro MDMB-PICA metabolite 2 undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride.
Major Products
The major products formed from these reactions include hydroxylated and defluorinated metabolites, which are often used as biomarkers in forensic analyses .
Scientific Research Applications
5-fluoro MDMB-PICA metabolite 2 has several scientific research applications, including:
Forensic Chemistry: Used as a reference standard for the identification of synthetic cannabinoids in biological samples.
Toxicology: Helps in understanding the metabolic pathways and toxic effects of synthetic cannabinoids.
Pharmacology: Used to study the binding affinity and activity of synthetic cannabinoids at cannabinoid receptors.
Mechanism of Action
The mechanism of action of 5-fluoro MDMB-PICA metabolite 2 involves its interaction with cannabinoid receptors, particularly the CB1 receptor. It acts as an agonist, binding to the receptor and mimicking the effects of endogenous cannabinoids . This interaction leads to various physiological and psychological effects, including analgesia, hypothermia, and catalepsy .
Comparison with Similar Compounds
Similar Compounds
5-fluoro MDMB-PINACA: Another synthetic cannabinoid with a similar structure and function.
5-fluoro ADB: Known for its potent agonist activity at cannabinoid receptors.
4F-MDMB-BINACA: Shares similar metabolic pathways and effects.
Uniqueness
5-fluoro MDMB-PICA metabolite 2 is unique due to its specific metabolic profile and high binding affinity for cannabinoid receptors. Its distinct structure allows for precise identification in forensic analyses, making it a valuable tool in research and toxicology .
Properties
CAS No. |
119030-21-6 |
---|---|
Molecular Formula |
C8H13FO2 |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
1-[(1R,2S)-2-fluoro-1-hydroxycyclohexyl]ethanone |
InChI |
InChI=1S/C8H13FO2/c1-6(10)8(11)5-3-2-4-7(8)9/h7,11H,2-5H2,1H3/t7-,8+/m0/s1 |
InChI Key |
FIGATCIXYJFURQ-JGVFFNPUSA-N |
SMILES |
CC(=O)C1(CCCCC1F)O |
Isomeric SMILES |
CC(=O)[C@@]1(CCCC[C@@H]1F)O |
Canonical SMILES |
CC(=O)C1(CCCCC1F)O |
Synonyms |
Ethanone, 1-(2-fluoro-1-hydroxycyclohexyl)-, trans- (9CI) |
Origin of Product |
United States |
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